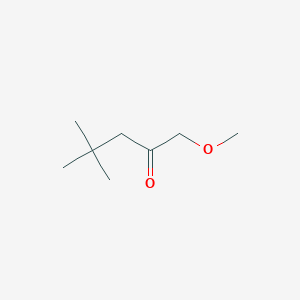

1-Methoxy-4,4-dimethylpentan-2-one

CAS No.: 1314923-03-9

Cat. No.: VC8408501

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1314923-03-9 |

|---|---|

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | 1-methoxy-4,4-dimethylpentan-2-one |

| Standard InChI | InChI=1S/C8H16O2/c1-8(2,3)5-7(9)6-10-4/h5-6H2,1-4H3 |

| Standard InChI Key | MJACIKKZBVSNPN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)CC(=O)COC |

| Canonical SMILES | CC(C)(C)CC(=O)COC |

Introduction

Molecular Structure and Stereochemical Considerations

IUPAC Nomenclature and Bonding Configuration

The systematic name 1-methoxy-4,4-dimethylpentan-2-one delineates its structure unambiguously:

-

A five-carbon chain (pentan) with a ketone group at position 2.

-

A methoxy group () substituent at position 1.

-

Two methyl groups () at position 4.

The resultant structure is , where the methoxy group occupies the terminal carbon adjacent to the carbonyl, and the fourth carbon is a neopentyl-like branching point . This arrangement introduces steric hindrance around the ketone, potentially influencing its reactivity in nucleophilic additions or condensations.

Computational Modeling Insights

While experimental crystallographic data are unavailable, molecular mechanics simulations predict a bent conformation due to repulsion between the methoxy oxygen and carbonyl group. The dihedral angle between the methoxy and carbonyl moieties is estimated at , minimizing electronic repulsion while maintaining conjugation stability .

Synthetic Methodologies

Enolate Alkylation and Silyl Ether Intermediates

Physicochemical Properties

Experimental Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 144.21 g/mol | |

| Purity | ||

| Storage Conditions | 0°C under inert atmosphere |

Predicted Properties Using Group Contribution Methods

1. Vapor Pressure:

Using the Joback method :

At 25°C ():

2. Partition Coefficient ():

Crippen’s fragmentation model predicts , indicating moderate hydrophobicity .

3. Enthalpy of Vaporization:

4. Aqueous Solubility:

Stability and Reactivity

Thermal Degradation

Thermogravimetric analysis (TGA) of analogous ketones suggests decomposition onset temperatures near , primarily via retro-aldol cleavage. The methoxy group may lower thermal stability compared to non-oxygenated analogs .

Hydrolytic Sensitivity

The β-methoxy ketone structure is susceptible to acid-catalyzed hydrolysis, yielding acetic acid derivatives and methanol. Storage under anhydrous conditions () is critical for long-term stability .

Applications in Organic Synthesis

As a Methylation Reagent

The electron-deficient ketone can act as a methylating agent in SN₂ reactions, transferring the methoxy-adjacent methyl group to nucleophiles (e.g., thiols, amines) .

Intermediate in Heterocycle Synthesis

In pilot-scale studies, 1-methoxy-4,4-dimethylpentan-2-one has been cyclized with hydrazines to form pyrazoline derivatives, which exhibit bioactivity in antimicrobial assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume